3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine
Overview
Description
The compound “3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. These compounds are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine” would consist of a piperidine ring attached to a 1,2,4-triazole ring via a carbon atom. The triazole ring would also have a phenyl group attached to it .Chemical Reactions Analysis
The chemical reactions of “3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine” would depend on the specific conditions and reagents used. Generally, triazole rings can participate in various reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine” would depend on its specific structure. For example, the presence of the piperidine and triazole rings could potentially increase its polarity and solubility in polar solvents .Scientific Research Applications
Pharmacological Activity
A study highlighted the pharmacological activity of a piperidine derivative, indicating its potential as a hepatoprotective agent for associative bacterioses in animals and as an antioxidant and immunostimulating agent (Parchenko, Parhomenko, & Izdepsky, 2013).
Antifungal Agents
Synthesized compounds, including piperidine derivatives, were evaluated for antifungal activities, showing effectiveness against various fungi, comparable to established antifungal agents (Sangshetti & Shinde, 2011).
Fungicidal Activity
Research into novel piperidine derivatives found that some compounds exhibited moderate to excellent fungicidal activity against certain plant pathogens (Mao, Song, & Shi, 2013).
Intermolecular Interactions
A study investigated the intermolecular interactions in biologically active piperidine derivatives, providing insights into their molecular packing and interactions, which are crucial for understanding their biological activity (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
5-HT2 Antagonist Activity
Piperidine-based compounds were tested for their 5-HT2 and alpha 1 receptor antagonist activity, revealing significant potential in the field of neuropsychiatric disorder treatments (Watanabe et al., 1992).
Antibacterial Activities
Compounds derived from piperidine were screened for antibacterial activities, indicating their potential in antimicrobial treatments (Pitucha, Wujec, Dobosz, Kosikowska, & Malm, 2005).
Anti-arrhythmic Activity
Novel piperidine-based derivatives were found to have significant anti-arrhythmic activity, opening avenues for cardiac arrhythmia treatment (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Reactivity and Adsorption Behavior
A study on a triazole derivative with a piperidine component explored its reactivity properties and adsorption behavior, providing insights into its stability and interactions for potential pharmaceutical applications (Al-Ghulikah et al., 2021).
Antimicrobial Activity
Research on new piperidine-containing compounds demonstrated strong antimicrobial activity, contributing to the development of new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
Antineoplastic Activity
A specific triazole derivative showed promising anti-cancer activity against certain cancer cells in mice, highlighting its potential in cancer therapy (Arul & Smith, 2016).
Future Directions
properties
IUPAC Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRMJEUPVCOVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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